2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that belongs to the class of oxazinones It is characterized by a fused ring system consisting of a pyrazine ring and an oxazine ring, with a phenyl group attached to the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzonitrile with 3-phenyl cinnamoyl chloride under alkaline conditions, leading to the formation of the desired oxazinone through intramolecular cyclization . Another approach includes the use of orthoesters and anthranilic acids in ethanol, catalyzed by acetic acid, to yield the oxazinone .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The phenyl group and other substituents on the oxazinone ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include sulfur ylides, palladium catalysts, and oxidizing agents such as Oxone . Reaction conditions vary depending on the desired transformation, with some reactions requiring mild conditions while others may need more stringent conditions.
Major Products Formed
The major products formed from the reactions of this compound include various substituted oxazinones, dihydroquinolines, and other heterocyclic compounds .
Scientific Research Applications
2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound’s unique structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one include:
- 4H-Benzo[d][1,3]oxazin-4-one
- 2-(4H-benzo[d][1,3]oxazin-4-yl)acrylate
- 2-aryl-4H-benzo[e][1,3]oxazin-4-one
Uniqueness
This compound is unique due to its fused ring system and the presence of a phenyl group, which imparts distinct chemical properties and reactivity
Properties
IUPAC Name |
2-phenylpyrazino[2,3-d][1,3]oxazin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7N3O2/c16-12-9-10(14-7-6-13-9)15-11(17-12)8-4-2-1-3-5-8/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGHFPKUUKZAPX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=NC=CN=C3C(=O)O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70704568 |
Source
|
Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155513-85-2 |
Source
|
Record name | 2-Phenyl-4H-pyrazino[2,3-d][1,3]oxazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70704568 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.